N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide, commonly known as CMPD101, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase CK1δ, which has been implicated in various disease states, including cancer, Alzheimer's disease, and Parkinson's disease. The purpose of
Wirkmechanismus
CMPD101 is a selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, cell differentiation, and circadian rhythm regulation. By inhibiting CK1δ, CMPD101 disrupts these cellular processes and induces cell death in cancer cells. Additionally, inhibition of CK1δ has been shown to have neuroprotective effects, making CMPD101 a potential therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects:
CMPD101 has been shown to have a number of biochemical and physiological effects. In cancer cells, CMPD101 induces cell death by inhibiting CK1δ-mediated cell proliferation and inducing apoptosis. In animal models of neurodegenerative diseases, CMPD101 has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein. Additionally, CMPD101 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CMPD101 is its selectivity for CK1δ, which reduces the likelihood of off-target effects. Additionally, CMPD101 has been shown to be effective in vitro and in vivo, making it a promising candidate for further preclinical and clinical development. However, one limitation of CMPD101 is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing regimen and potential toxicity of CMPD101.
Zukünftige Richtungen
There are several future directions for research on CMPD101. One potential area of research is the development of more potent and selective CK1δ inhibitors. Additionally, further studies are needed to elucidate the mechanism of action of CMPD101 and its potential therapeutic applications in other disease states. Finally, clinical trials are needed to determine the safety and efficacy of CMPD101 in humans.
Synthesemethoden
CMPD101 was first synthesized by scientists at the University of Dundee in Scotland. The synthesis method involves a series of chemical reactions, starting with the reaction of 3-chloro-4-methoxyaniline with 3-(piperidin-1-yl)propanoic acid to form an amide intermediate. This intermediate is then reacted with 3-methoxypropanoyl chloride to yield CMPD101. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
CMPD101 has been extensively studied in the context of its potential therapeutic applications. It has been shown to have potent anti-cancer activity in vitro, particularly against breast, prostate, and colon cancer cell lines. Additionally, CMPD101 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, CMPD101 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4/c1-25-11-9-19(24)22-10-3-4-14(13-22)5-8-18(23)21-15-6-7-17(26-2)16(20)12-15/h6-7,12,14H,3-5,8-11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROKPPRHOLDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.